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molecular formula C8H10ClN3O2 B1488206 Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate CAS No. 1080650-24-3

Ethyl 2-[(3-chloropyrazin-2-yl)amino]acetate

Cat. No. B1488206
M. Wt: 215.64 g/mol
InChI Key: ASVBBUGCPVVQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156817B2

Procedure details

To an ethanol solution (10 mL) of 2,3-dichloropyrazine (1.0 g), glycine ethyl ester hydrochloride (940 mg) and triethylamine (1.9 mL) were added and the mixture was irradiated with microwave (150° C., 10 min). The reaction mixture was concentrated under reduced pressure. To the resulting residue, a saturated aqueous sodium bicarbonate solution was added and the product was extracted with chloroform. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by amino-coated silica gel (Fuji Sylysia Chemical Ltd.; NH-DM1020) column chromatography (hexane:ethyl acetate=10:1) to give 212 mg (15% yield) of the desired product.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
C(O)C.Cl[C:5]1[C:10]([Cl:11])=[N:9][CH:8]=[CH:7][N:6]=1.Cl.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14]>C(N(CC)CC)C>[Cl:11][C:10]1[C:5]([NH:18][CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:19])=[N:6][CH:7]=[CH:8][N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
940 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
1.9 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was irradiated with microwave (150° C., 10 min)
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue, a saturated aqueous sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by amino-coated silica gel (Fuji Sylysia Chemical Ltd.; NH-DM1020) column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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